Cyanine7 amine
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Overview
Description
Cyanine7 amine is a near-infrared dye with a free amine group, making it suitable for conjugation with activated esters and other reactive molecules. It is an analog of Cy7®, known for its applications in live organism imaging and low-background applications. The compound has a molecular formula of C43H60Cl2N4O and a molecular weight of 719.87 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine7 amine typically involves the reaction of indole derivatives with various alkylating agents. The process includes the formation of a heptamethine bridge, which is crucial for its near-infrared properties . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps, such as recrystallization and chromatography, to achieve high purity levels suitable for biological applications .
Chemical Reactions Analysis
Types of Reactions
Cyanine7 amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The free amine group allows for nucleophilic substitution reactions with activated esters and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild acidic conditions.
Reduction: Sodium borohydride (NaBH4), methanol as a solvent.
Substitution: Activated esters, DMF as a solvent, room temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of conjugated products with various biomolecules.
Scientific Research Applications
Cyanine7 amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in live-cell imaging and tracking of biological processes.
Medicine: Utilized in cancer theranostics for tumor imaging and targeted therapy.
Industry: Applied in the development of optical sensors and imaging devices.
Mechanism of Action
Cyanine7 amine exerts its effects through its near-infrared fluorescence properties. The compound targets specific biomolecules and tissues, allowing for precise imaging and detection. The mechanism involves the absorption of near-infrared light, followed by emission at a longer wavelength, which is detected by imaging devices . The molecular targets include overexpressed receptors in tumor cells, making it effective for cancer imaging .
Comparison with Similar Compounds
Similar Compounds
Cyanine5.5: Another near-infrared dye with similar applications but different spectral properties.
Cyanine3.5: A dye with shorter wavelength absorption and emission compared to Cyanine7 amine.
Indocyanine Green (ICG): A clinically approved dye with limitations in photostability and tumor-targeting specificity.
Uniqueness
This compound stands out due to its high quantum yield, low tissue autofluorescence, and excellent tumor-targeting capacity . These properties make it particularly suitable for in vivo imaging and cancer theranostics .
Properties
IUPAC Name |
N-(6-aminohexyl)-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOKAUKNGUVUFA-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCCN)(C)C)CCC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H59N4O+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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